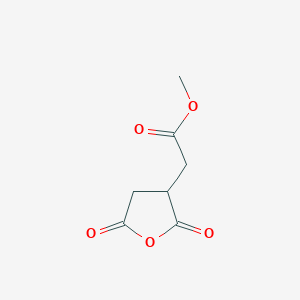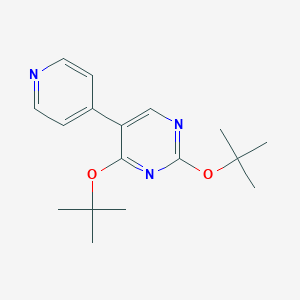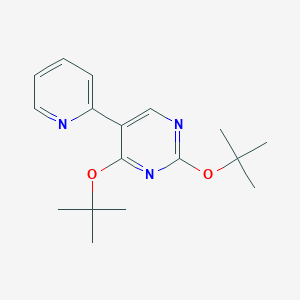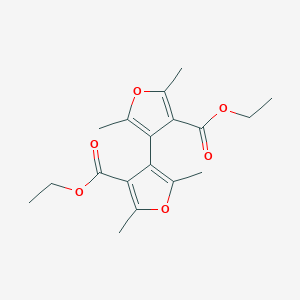
Methyl 2-(2,5-dioxooxolan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-dioxooxolan-3-yl)acetate is an organic compound with the molecular formula C7H8O5 and a molecular weight of 172.14 g/mol . It is also known by its IUPAC name, methyl (2,5-dioxotetrahydro-3-furanyl)acetate . This compound is characterized by its furan ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,5-dioxooxolan-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-(2,5-dioxooxolan-3-yl)acetic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dioxooxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2,5-dioxooxolan-3-yl)acetic acid.
Reduction: Methyl 2-(2,5-dihydroxyoxolan-3-yl)acetate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,5-dioxooxolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dioxooxolan-3-yl)acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,5-dioxotetrahydrofuran-3-yl)acetate
- Ethyl 2-(2,5-dioxooxolan-3-yl)acetate
- Methyl 2-(2,5-dioxooxolan-3-yl)propanoate
Uniqueness
Methyl 2-(2,5-dioxooxolan-3-yl)acetate is unique due to its specific furan ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(2,5-dioxooxolan-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-11-5(8)2-4-3-6(9)12-7(4)10/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGGXMLRSAQCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88067-07-6 |
Source


|
| Record name | methyl 2-(2,5-dioxooxolan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3a,9b-Dihydronaphtho[1,2-c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B428867.png)

![3,3'-bis[5-tert-butyl-2(5H)-thiophenone]](/img/structure/B428870.png)
![Diethyl 3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-8,8-dicarboxylate](/img/structure/B428872.png)



![Ethyl 2-[(6-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428881.png)
![Ethyl 2-(dibenzo[b,d]thien-4-yloxy)-2-methylpropanoate](/img/structure/B428883.png)
![methyl 2-phenyl-3-thiophen-2-yl-1H-thieno[2,3-e]azaborinine-6-carboxylate](/img/structure/B428884.png)
![3,3',6,6'-Tetramethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B428885.png)



